

WHI-P154 intraperitoneal administration in vivo

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Compound Focus: Whi-P154

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WHI-P154: Mechanism of Action

WHI-P154 is a small molecule inhibitor recognized for its multi-targeted kinase activity. It was initially identified as a potent and selective **Janus kinase 3 (JAK3) inhibitor** but has since been shown to inhibit several other critical tyrosine kinases [1] [2]. The table below summarizes its primary known targets and inhibitory concentrations (IC_{50} , the concentration required for 50% inhibition).

Table 1: Key Kinase Targets of WHI-P154

Target Kinase	IC_{50} Value	Biological Context & Notes
EGFR	4 nM [1]	Primary target; potent inhibition of epidermal growth factor receptor.
JAK3	1.8 μ M [1]	Initially reported as a selective JAK3 inhibitor; no action on JAK1 or JAK2 in initial profiles [1].
VEGFR	100 nM [1]	Inhibition of vascular endothelial growth factor receptor.
Src	100 nM [1]	Inhibition of Src family kinases.
ErbB2 (HER2)	~2.3-2.5 μ M [1]	Confirmed in recombinant human kinase assays.

Target Kinase	IC ₅₀ Value	Biological Context & Notes
JAK2	1.5-2.0 µM [1]	Noted in JAK2-focused assays; effect observed in JAK2-driven hematological cancer models.

This multi-kinase inhibition contributes to its observed biological effects, including:

- **Antitumor Activity:** Induction of apoptotic cell death and inhibition of proliferation in various cancer cell lines, including glioblastoma and breast cancer [1].
- **Anti-inflammatory Effects:** Attenuation of inducible nitric oxide synthase (iNOS) expression and NO production in macrophages activated by bacterial endotoxin [3].
- **Reversal of Multidrug Resistance (MDR):** Direct inhibition of the efflux function of the ABCG2 transporter, thereby increasing intracellular accumulation of chemotherapeutic drugs and re-sensitizing resistant cancer cells [4].

In Vivo Efficacy & Administration

In vivo studies in severe combined immunodeficient (SCID) or nude mice bearing human tumor xenografts have demonstrated the antitumor efficacy of **WHI-P154** administered via intraperitoneal (IP) injection.

Table 2: In Vivo Efficacy of WHI-P154 in Mouse Xenograft Models

Cancer Model (Cell Line)	Dosing Regimen	Efficacy Results	Key Molecular Changes in Tumor
Epidermoid Carcinoma (A431)	50 mg/kg & 100 mg/kg; IP; daily for 21 days [1]	60% tumor growth inhibition (TGI) at 100 mg/kg [1].	75% reduction in p-EGFR (Tyr1173) vs. vehicle [1].
Breast Cancer (SKBR3)	75 mg/kg & 150 mg/kg; IP; daily for 28 days [1]	55% reduction in tumor weight at 150 mg/kg [1].	Information not specified in sources.
Glioblastoma	EGF-conjugated WHI-P154 (1 mg/kg/day; IP; 10 days) [1]	Delayed tumor progression & improved survival; 40% mice tumor-free after 33 days [1].	Information not specified in sources.

These studies reported **no significant body weight loss or overt toxicity** (e.g., lethargy, diarrhea) in the treated mice, indicating a tolerable profile at the efficacious doses [1].

Experimental Protocols

Here are detailed methodologies for key experiments involving **WHI-P154**, as derived from the literature.

In Vivo Anti-Tumor Efficacy Protocol

This protocol outlines the standard procedure for evaluating the efficacy of **WHI-P154** in mouse xenograft models [1].

- **Animal Model:** Female nude or SCID mice (6-8 weeks old).
- **Tumor Inoculation:** Subcutaneous injection of cancer cells (e.g., 5×10^6 A431 cells) into the flank.
- **Group Assignment:** Once tumors reach a palpable size (e.g., ~ 100 - 150 mm³), mice are randomly divided into control and treatment groups (n=6).
- **Dosing Preparation:** **WHI-P154** is dissolved in an appropriate vehicle (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline, based on a common in vivo formulation guide [2]).
- **Administration:** Intraperitoneal injection of **WHI-P154** at the desired dose (e.g., 50-150 mg/kg) daily. The control group receives an equal volume of vehicle.
- **Tumor Monitoring:** Tumor volume is measured regularly with calipers and calculated using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- **Endpoint Analysis:** After the study period, tumors are excised and weighed. Tumor lysates can be analyzed by western blot to assess changes in phospho-EGFR and other signaling molecules.

Kinase Activity Assay

This protocol describes how to biochemically assess the inhibition of EGFR kinase activity by **WHI-P154** [1].

- **Reagents:** Purified human EGFR kinase domain, GST-EGFR substrate peptide, [γ -³²P]ATP, and ATP.
- **Buffer:** 50 mM HEPES (pH 7.4), 5 mM MgCl₂.
- **Procedure:**
 - Incubate the EGFR kinase (0.1 μ g/mL) with the substrate peptide (1 μ g/mL) and [γ -³²P]ATP (5 μ Ci, 10 μ M) in kinase buffer.

- Add serial concentrations of **WHI-P154** (e.g., 0.1–15 μM) to the reaction mixture and incubate at 37°C for 30–45 minutes.
- Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
- Wash the paper extensively with 1% phosphoric acid to remove unincorporated $[\gamma\text{-}^{32}\text{P}]\text{ATP}$.
- Measure the incorporated radioactivity (reflective of kinase activity) using a liquid scintillation counter.
- **Data Analysis:** The IC_{50} value is calculated by fitting the dose-response data to a four-parameter logistic curve.

ABCG2 Multidrug Resistance Reversal Assay

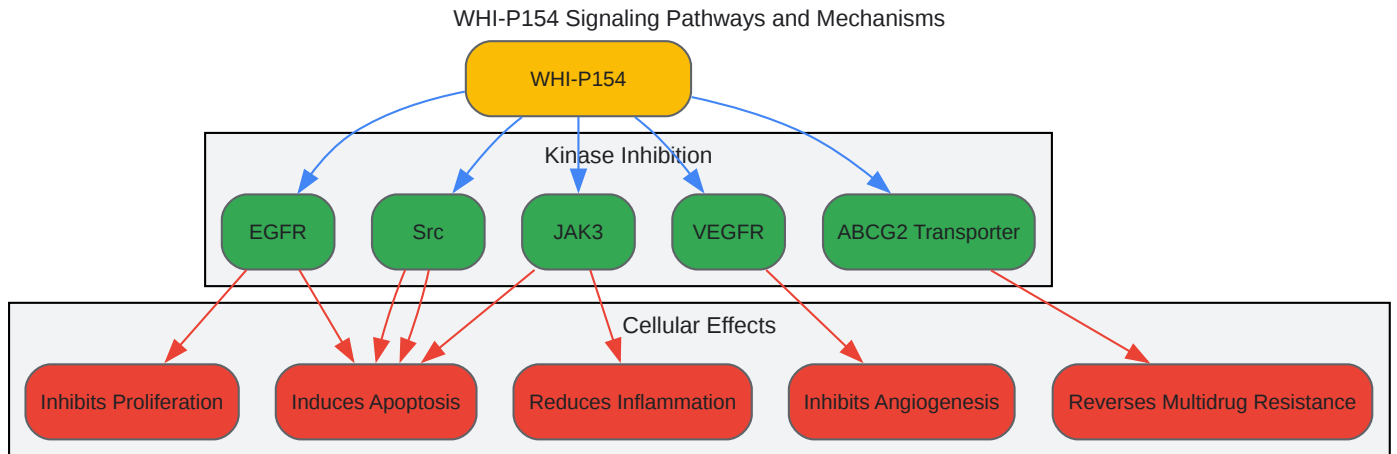
This protocol is used to investigate the effect of **WHI-P154** on reversing ABCG2-mediated drug resistance [4].

- **Cell Lines:** Paired drug-sensitive (e.g., H460) and ABCG2-overexpressing multidrug-resistant (e.g., H460/MX20) cells.
- **Cytotoxicity Assessment:** Use the MTT colorimetric assay. Seed cells in 96-well plates and treat with serial dilutions of a chemotherapeutic drug (e.g., mitoxantrone) in the presence or absence of a non-toxic concentration of **WHI-P154** (e.g., 4 μM) for 72 hours.
- **Intracellular Drug Accumulation:** Incubate cells with a radioactive or fluorescent substrate of ABCG2 (e.g., $[\text{}^3\text{H}]\text{-mitoxantrone}$) in the presence or absence of **WHI-P154**. Measure the intracellular radioactivity or fluorescence to determine accumulation.
- **Data Analysis:** The reversal fold is calculated by dividing the IC_{50} of the chemotherapeutic drug alone by its IC_{50} in combination with **WHI-P154**.

Signaling Pathways & Workflows

The following diagrams, generated using Graphviz, illustrate the primary mechanism of action of **WHI-P154** and a generalized workflow for its in vivo testing.

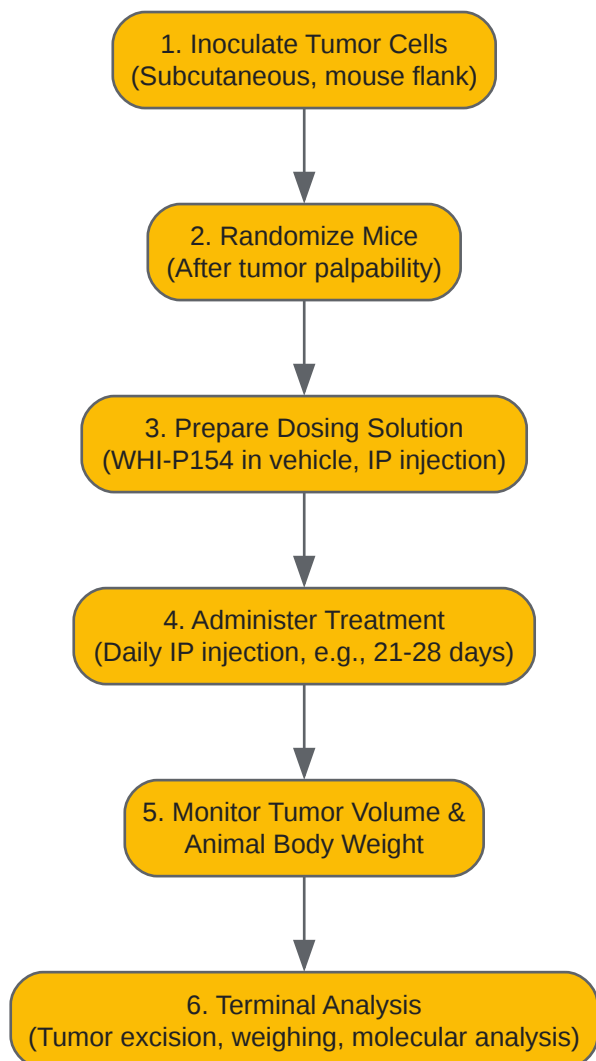
Diagram 1: WHI-P154 Signaling Pathways and Mechanisms



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Diagram 2: In Vivo Efficacy Testing Workflow

In Vivo Efficacy Testing Workflow for WHI-P154



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Important Considerations for Researchers

- **Specificity and Off-Target Effects:** While **WHI-P154** is a potent EGFR inhibitor, its selectivity should be considered when interpreting results, especially at higher concentrations where inhibition of JAK2 and other kinases occurs [1].
- **Formulation for In Vivo Studies:** Successful in vivo studies have used IP administration. The solubility and stability of **WHI-P154** in the chosen vehicle are critical. A common research formulation is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline [2], but optimization may be required.
- **Combination Therapy Potential:** Given its ability to inhibit ABCG2, **WHI-P154** presents a promising opportunity to be used in combination with substrate chemotherapeutics (e.g., mitoxantrone,

topotecan) to overcome multidrug resistance [4].

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References

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